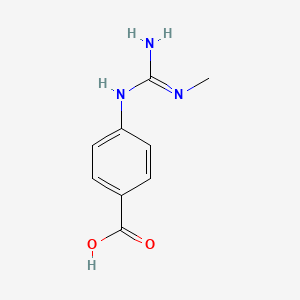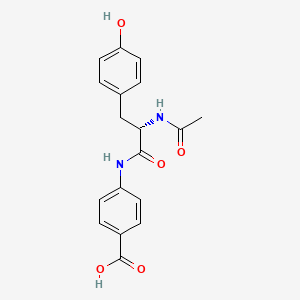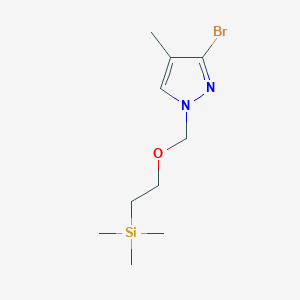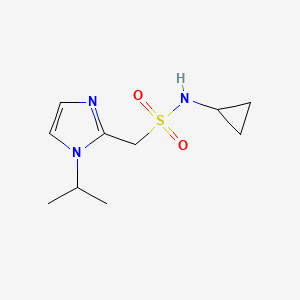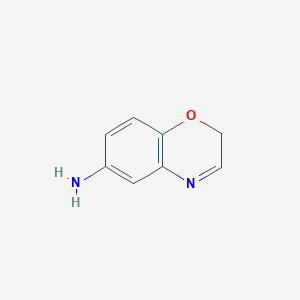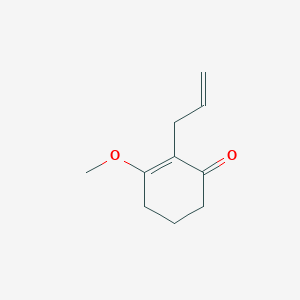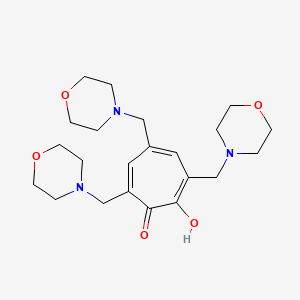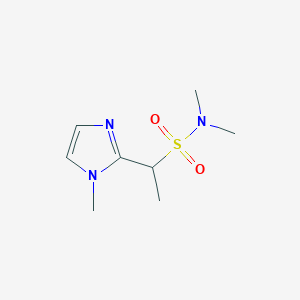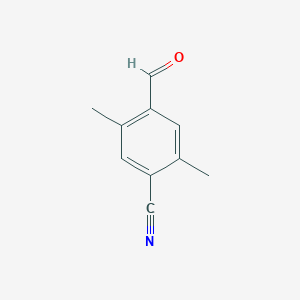
4-Formyl-2,5-dimethylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-2,5-dimethylbenzonitrile is an organic compound with the molecular formula C10H9NO. It is a derivative of benzonitrile, characterized by the presence of a formyl group (–CHO) and two methyl groups (–CH3) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Formyl-2,5-dimethylbenzonitrile can be synthesized through several methods. One common approach involves the formylation of 2,5-dimethylbenzonitrile using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group (–CH2OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group (–CN) can participate in nucleophilic substitution reactions, forming amides, amines, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Formyl-2,5-dimethylbenzoic acid.
Reduction: 4-Hydroxymethyl-2,5-dimethylbenzonitrile.
Substitution: 4-Formyl-2,5-dimethylbenzamide or 4-Formyl-2,5-dimethylbenzylamine.
Scientific Research Applications
4-Formyl-2,5-dimethylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Formyl-2,5-dimethylbenzonitrile depends on its chemical reactivity. The formyl group can undergo nucleophilic addition reactions, while the nitrile group can participate in nucleophilic substitution. These reactions can lead to the formation of various derivatives that interact with biological targets or catalyze specific chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-Formylbenzonitrile: Similar structure but lacks the methyl groups, leading to different reactivity and applications.
2,5-Dimethylbenzonitrile: Lacks the formyl group, resulting in different chemical properties and uses.
4-Formyl-3,5-dimethylbenzonitrile:
Uniqueness
4-Formyl-2,5-dimethylbenzonitrile is unique due to the presence of both formyl and methyl groups, which confer specific reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications.
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-formyl-2,5-dimethylbenzonitrile |
InChI |
InChI=1S/C10H9NO/c1-7-4-10(6-12)8(2)3-9(7)5-11/h3-4,6H,1-2H3 |
InChI Key |
WIAIDBGGNHFFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




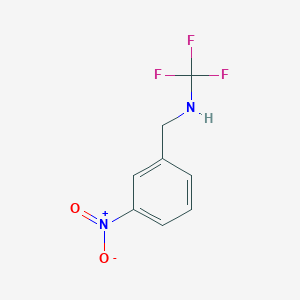
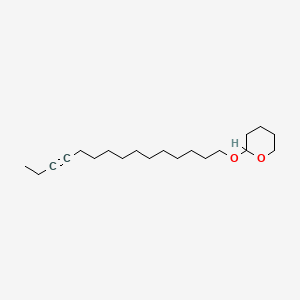
![1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13965815.png)
